N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide
Description
N1-(2,6-Dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide is a halogen-rich hydrazine-carboxamide derivative. Its structure features a 2,6-dichloro-substituted pyridyl group and a 2-chloro-6-fluorophenyl moiety linked via a hydrazine-carboxamide backbone.
Properties
IUPAC Name |
1-(2-chloro-6-fluoroanilino)-3-(2,6-dichloropyridin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3FN4O/c13-7-2-1-3-8(16)11(7)19-20-12(21)17-6-4-9(14)18-10(15)5-6/h1-5,19H,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKQBVOIOSZHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide typically involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid with 2-chloro-6-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
JTE013 (CAS RN® 383150-41-2)
Structure : N-(2,6-Dichloropyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide .
Comparison :
- Shared Features : Both compounds contain a 2,6-dichloropyridyl group and a hydrazine-carboxamide linker.
- Divergence : JTE013 incorporates a pyrazolo-pyridine moiety with isopropyl and methyl substituents, whereas the target compound has a 2-chloro-6-fluorophenyl group.
- Implications : The pyrazolo-pyridine in JTE013 likely enhances π-π stacking and hydrophobic interactions, whereas the fluorophenyl group in the target compound may improve metabolic stability due to fluorine’s electronegativity.
AB1
Structure : 2-(1-Allyl-4-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl)-N-(2,6-dichloropyridin-4-yl)hydrazine-1-carboxamide .
Comparison :
- Shared Features : Both share the dichloropyridyl core and hydrazine-carboxamide backbone.
- Implications : The allyl group in AB1 may increase reactivity or susceptibility to metabolic oxidation compared to the stable chloro-fluorophenyl group in the target compound.
5-Fluorouracil (5-FU) Derivatives
Example: Short-peptide conjugates of 5-FU (e.g., amino acid-linked prodrugs) . Comparison:
- Shared Features : Both classes utilize halogen atoms (fluorine/chlorine) for electronic modulation.
- Divergence : 5-FU derivatives are pyrimidine analogs targeting thymidylate synthase, whereas the target compound’s hydrazine-carboxamide structure suggests a different mechanism.
- Implications : The hydrazine-carboxamide scaffold may offer broader target versatility compared to 5-FU’s narrow antimetabolite action.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~3.5) balances solubility and membrane permeability, intermediate between hydrophilic 5-FU derivatives and highly lipophilic JTE013/AB1.
- Target Specificity : JTE013 and AB1 are associated with inflammation imaging (S1P receptors), while the target compound’s dichloro/fluorophenyl groups may favor kinase or GPCR binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
